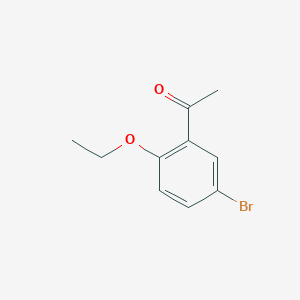

1-(5-Bromo-2-ethoxyphenyl)ethanone

Description

The Role of Halogenated and Alkoxy-Substituted Aryl Systems in Contemporary Chemical Synthesis

Halogenated and alkoxy-substituted aryl systems are of paramount importance in contemporary chemical synthesis due to the unique reactivity they impart to the aromatic ring. Halogens, such as bromine and chlorine, are electron-withdrawing groups that can deactivate the aromatic ring towards electrophilic substitution while also serving as crucial handles for cross-coupling reactions. nih.gov The carbon-halogen bond provides a site for metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to selectively replace a halogen atom with another, known as halogen exchange or the Finkelstein reaction, further enhances their synthetic utility, allowing for the fine-tuning of reactivity. nih.gov

Alkoxy groups, on the other hand, are electron-donating groups that activate the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. wikipedia.org This activating effect, coupled with the steric bulk of the alkoxy group, can be strategically employed to control the regioselectivity of synthetic transformations. The presence of both a halogen and an alkoxy group on an aryl system creates a molecule with a rich and tunable reactivity profile, making them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govunion.edu The Ullmann condensation, a classic method for forming aryl ethers, often utilizes aryl halides as starting materials, highlighting the interplay between these two functionalities. union.edu

Academic Significance of 1-(5-Bromo-2-ethoxyphenyl)ethanone in Chemical Research

The compound this compound has garnered attention in chemical research primarily as a versatile intermediate in the synthesis of more complex molecules. Its structure, featuring a bromine atom, an ethoxy group, and a reactive acetyl group, allows for a variety of chemical transformations. The bromine atom at the 5-position can participate in cross-coupling reactions, while the acetyl group can undergo a wide range of reactions, including condensation, reduction, and halogenation at the alpha-position. researchgate.netsigmaaldrich.com

Research has demonstrated the utility of substituted acetophenones as precursors for the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. rasayanjournal.co.inwisdomlib.org For instance, substituted acetophenones are used to create pyrazole (B372694) derivatives and chalcones. wisdomlib.org While direct research on the biological activities of this compound is not extensively documented in the provided results, related bromo- and alkoxy-substituted acetophenones have been investigated for their potential biological properties. For example, the related compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) has been studied for its potential to suppress neuroinflammation. researchgate.net The structural motifs present in this compound make it a valuable building block for generating libraries of compounds for drug discovery and materials science.

Structural Context of the Target Compound within Acetophenone (B1666503) Derivatives

This compound belongs to the broad class of compounds known as acetophenone derivatives. wisdomlib.org Acetophenone itself is the simplest aromatic ketone, consisting of an acetyl group attached to a benzene (B151609) ring. Substituted acetophenones are derivatives where one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. wisdomlib.org

The specific substitution pattern of this compound places it within a more specialized subclass of disubstituted acetophenones. The substituents are a bromine atom at the 5-position (meta to the acetyl group) and an ethoxy group at the 2-position (ortho to the acetyl group). This arrangement of an electron-withdrawing halogen and an electron-donating alkoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical reactions. The ortho-ethoxy group can also exert steric effects, influencing the approach of reagents to the acetyl group and the adjacent positions on the ring. The study of such substituted acetophenones is crucial for understanding structure-reactivity relationships and for the rational design of synthetic strategies. rasayanjournal.co.in

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQJKEIEJFDDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Preparation of 1 5 Bromo 2 Ethoxyphenyl Ethanone

Established Synthetic Pathways to the Target Compound

Traditional methods for synthesizing 1-(5-Bromo-2-ethoxyphenyl)ethanone rely on fundamental reactions in organic chemistry, including Friedel-Crafts acylation, electrophilic bromination, and Williamson ether synthesis for the incorporation of the ethoxy group.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a primary method for introducing an acyl group to an aromatic ring. tcd.iealfa-chemistry.com In the synthesis of this compound, this reaction would typically involve the acylation of an appropriately substituted benzene (B151609) derivative. For instance, the reaction of 4-bromo-1-ethoxybenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield the target compound. tcd.ietcd.ie

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. studyraid.com This acylium ion then attacks the electron-rich aromatic ring of 4-bromo-1-ethoxybenzene. The ethoxy group is an activating group and directs the incoming acyl group to the ortho and para positions. Due to steric hindrance from the ethoxy group, the acylation would predominantly occur at the position ortho to the ethoxy group, which is also meta to the bromo group, leading to the formation of this compound. A significant advantage of Friedel-Crafts acylation is that the acyl group deactivates the aromatic ring towards further substitution, preventing multiple acylations. libretexts.org

Electrophilic Bromination of Phenolic and Ethereal Precursors

Another key synthetic step is the introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution. This can be achieved by reacting a precursor molecule, such as 1-(2-ethoxyphenyl)ethanone, with a brominating agent. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). mdpi.comnih.gov

The ethoxy and acetyl groups on the precursor ring direct the position of bromination. The ethoxy group is an ortho, para-director and an activating group, while the acetyl group is a meta-director and a deactivating group. In 1-(2-ethoxyphenyl)ethanone, the powerful activating effect of the ethoxy group directs the incoming bromine electrophile to the para position relative to it, resulting in the desired 5-bromo substitution pattern. Reactions are often carried out in solvents like acetonitrile (B52724) or dichloromethane. mdpi.com

Alternatively, bromination can be performed on a phenolic precursor like 1-(2-hydroxyphenyl)ethanone. The hydroxyl group is a strong activating group and will direct bromination to the position para to it, yielding 1-(5-bromo-2-hydroxyphenyl)ethanone. cbijournal.com This intermediate can then be converted to the final product.

Alkylation Reactions for Ethoxy Group Incorporation

The Williamson ether synthesis is a classic and versatile method for forming ethers and is employed to introduce the ethoxy group. wikipedia.orgmasterorganicchemistry.comkhanacademy.org This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgorganicchemistrytutor.com In this specific synthesis, the precursor 1-(5-bromo-2-hydroxyphenyl)ethanone is first deprotonated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the corresponding phenoxide. youtube.com This phenoxide ion then acts as a nucleophile and attacks an ethylating agent like ethyl iodide or ethyl bromide in an SN2 reaction to form the ether linkage, yielding this compound. wikipedia.orgorganicchemistrytutor.comyoutube.com

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary alkyl halides are more prone to elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com

Modern and Efficient Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for constructing molecules like this compound. These include transition metal-catalyzed reactions and the use of microwave technology to enhance reaction rates and yields.

Transition Metal-Catalyzed Coupling Reactions in Aryl Ether Synthesis

The Ullmann condensation, a copper-catalyzed reaction, provides a powerful alternative to the Williamson ether synthesis for forming aryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.orgnih.gov For the synthesis of this compound, this could involve the reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with an ethylating agent in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a base. wikipedia.org

Modern variations of the Ullmann reaction often utilize ligands to improve the efficiency and mildness of the reaction conditions. nih.gov These reactions are typically carried out at elevated temperatures in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Microwave-Assisted Synthetic Protocols for Enhanced Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netjksus.org This technology can be applied to several steps in the synthesis of this compound.

For example, the Friedel-Crafts acylation can be performed under microwave irradiation, which can significantly reduce the reaction time from hours to minutes and potentially improve yields. researchgate.net Similarly, microwave assistance can be beneficial for the Williamson ether synthesis and Ullmann condensation, allowing for faster reaction rates and often milder conditions. umich.edumdpi.com The ability of microwaves to rapidly heat the reaction mixture leads to a more uniform temperature distribution and can overcome activation energy barriers more efficiently than conventional heating. researchgate.net

Continuous Flow Chemistry for Scalable Synthesis of this compound

The adoption of continuous flow chemistry offers a promising avenue for the scalable, safe, and efficient synthesis of this compound. While specific literature detailing a continuous flow process for this exact molecule is not prevalent, a robust strategy can be devised by examining established continuous flow methodologies for analogous reactions, namely Friedel-Crafts acylation and aromatic bromination. This approach allows for the theoretical design of a telescoped or multi-stage flow process that minimizes manual handling and enhances process control.

A plausible continuous flow synthesis can be conceptualized in two primary routes, mirroring traditional batch syntheses but with the advantages of flow technology. The first route involves the Friedel-Crafts acylation of 4-bromo-1-ethoxybenzene. The second, and perhaps more direct from a process intensification standpoint, is the bromination of 1-(2-ethoxyphenyl)ethanone in a continuous flow reactor.

Route A: Continuous Flow Friedel-Crafts Acylation

This strategy would involve the continuous feeding of a solution of 4-bromo-1-ethoxybenzene and an acylating agent, such as acetyl chloride or acetic anhydride, into a heated flow reactor containing a packed bed of a solid Lewis acid catalyst. nih.govrsc.orgresearchgate.net Heterogeneous catalysts are particularly advantageous in flow chemistry as they eliminate the need for aqueous work-up to remove the catalyst, which is a requirement in many traditional batch Friedel-Crafts reactions. tcd.ietcd.ie

The use of a packed bed reactor can significantly improve reaction efficiency and safety. The high surface area-to-volume ratio in microreactors or packed bed systems allows for superior heat management, a critical factor in the often exothermic Friedel-Crafts acylation. nih.gov This precise temperature control can lead to a reduction in the formation of unwanted by-products that may arise from localized temperature spikes in a batch reactor.

| Parameter | Proposed Condition | Rationale / Reference |

| Reactants | 4-bromo-1-ethoxybenzene, Acetyl chloride | Standard reagents for Friedel-Crafts acylation. tcd.ielibretexts.org |

| Catalyst | Packed bed with a solid Lewis acid (e.g., Montmorillonite clay, supported phosphotungstic acid) | Heterogeneous catalysts are ideal for flow, simplifying purification. nih.govresearchgate.net |

| Solvent | Dichloromethane or other suitable inert solvent | To dissolve reactants and facilitate flow. tcd.ie |

| Reactor Type | Packed bed microreactor or tube reactor | Provides high surface area for efficient catalysis and heat transfer. nih.gov |

| Temperature | 50-150 °C (optimized) | Higher temperatures can often be used safely in flow to increase reaction rates. nih.gov |

| Residence Time | 5-20 minutes (optimized) | Short residence times are a key advantage of flow chemistry, increasing throughput. |

| Work-up | In-line solvent switch or direct crystallization | Continuous processing can be integrated with downstream purification steps. |

Route B: Continuous Flow Aromatic Bromination

An alternative and potentially more convergent approach is the continuous bromination of 1-(2-ethoxyphenyl)ethanone. This method avoids the handling of multiple substituted benzene starting materials. In a flow setup, a solution of the ketone would be mixed with a stream of a brominating agent. The in-situ generation of bromine from safer precursors, such as the oxidation of hydrogen bromide with an oxidizing agent, is a significant safety advantage of flow chemistry, avoiding the storage and handling of bulk liquid bromine. mdpi.com

The reaction mixture would then pass through a residence time unit (a coil or tube reactor) to ensure complete reaction before potentially being quenched in-line to neutralize any remaining bromine and the hydrogen bromide byproduct. mdpi.com This method offers precise control over stoichiometry and reaction time, which is crucial for preventing over-bromination and other side reactions. mdpi.com

| Parameter | Proposed Condition | Rationale / Reference |

| Reactant | 1-(2-ethoxyphenyl)ethanone | The direct precursor to the target molecule. |

| Brominating Agent | In-situ generated Br2 (from HBr and an oxidant like NaOCl) or N-Bromosuccinimide | In-situ generation enhances safety by avoiding handling of bulk bromine. mdpi.com |

| Solvent | Acetic acid or a chlorinated solvent | Must be compatible with the brominating agent and reactants. |

| Reactor Type | Coil or tube microreactor | Allows for precise control of residence time and temperature. mdpi.com |

| Temperature | Room temperature to 60 °C (optimized) | Mild conditions are often sufficient for the bromination of activated aromatic rings. |

| Residence Time | 1-10 minutes (optimized) | Rapid mixing and reaction times are typical for flow brominations. mdpi.com |

| Work-up | In-line quenching (e.g., with Na2SO3 solution) followed by liquid-liquid separation | Continuous quenching and separation can be integrated into the flow path. mdpi.com |

The development of a continuous flow synthesis for this compound represents a significant step forward in applying green and sustainable chemistry principles to the production of fine chemicals. The enhanced safety, efficiency, and scalability offered by flow technologies make it an attractive alternative to traditional batch processing.

Chemical Transformations and Reaction Pathways of 1 5 Bromo 2 Ethoxyphenyl Ethanone

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring is a key feature of 1-(5-Bromo-2-ethoxyphenyl)ethanone, enabling a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.comlibretexts.org

In the case of this compound, the acetyl group (-COCH3) is moderately electron-withdrawing, while the ethoxy group (-OCH2CH3) is electron-donating. The ethoxy group, being ortho to the site of potential substitution (if the bromine were to be substituted), increases the electron density of the ring, thereby disfavoring the standard addition-elimination SNAr mechanism. chemistrysteps.com Consequently, direct SNAr reactions on this substrate under typical conditions are not facile.

However, nucleophilic substitution on unactivated aryl halides can sometimes proceed through an alternative elimination-addition pathway, known as the benzyne (B1209423) mechanism. govtpgcdatia.ac.in This mechanism requires the use of a very strong base, such as sodium amide (NaNH2), and involves the formation of a highly reactive benzyne intermediate. govtpgcdatia.ac.in

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orglibretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org This reaction is widely used to synthesize biaryl compounds, which are prevalent in medicinal chemistry and materials science. gre.ac.uktcichemicals.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium catalyst in the presence of a base. libretexts.org The mechanism includes the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org The Heck reaction is particularly useful for creating complex polycyclic structures and can be performed intramolecularly to form rings. youtube.com

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, with the copper acetylide acting as the key nucleophilic species that couples with the aryl-palladium complex. youtube.com The Sonogashira reaction is highly valued for the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in natural products and organic materials. libretexts.org

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | 80-120 °C |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | Room Temp. to 100 °C |

This table presents generalized conditions. Optimal conditions can vary based on the specific substrates.

Transformations of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group in this compound is another site of significant chemical reactivity, allowing for reductions, alpha-functionalization, and participation in condensation reactions to form more complex molecules.

Carbonyl Reduction to Alcohols

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(5-bromo-2-ethoxyphenyl)ethanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they require anhydrous conditions. The resulting chiral alcohol can be a valuable intermediate in the synthesis of various compounds. For instance, similar reductions of substituted ketones are crucial steps in producing pharmacologically active molecules. frontiersin.org

Alpha-Halogenation Reactions

The methyl group adjacent to the carbonyl (the α-carbon) is susceptible to halogenation. wikipedia.org This reaction can be controlled by the reaction conditions. wikipedia.orgpressbooks.pub

Under acidic conditions , typically using bromine in acetic acid, a single hydrogen on the α-carbon is replaced by a halogen to yield a monohalogenated product like 2-bromo-1-(5-bromo-2-ethoxyphenyl)ethanone. pressbooks.pubnih.gov The reaction proceeds through an enol intermediate, and the rate is often independent of the halogen concentration. pressbooks.pub

Under basic conditions , the reaction proceeds via an enolate intermediate. The introduction of one halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. wikipedia.org For a methyl ketone like this one, this can lead to the formation of a trihalogenated species, which can then undergo the haloform reaction to produce a carboxylic acid and a haloform (e.g., bromoform). wikipedia.org

The resulting α-haloketone is a highly reactive and useful synthetic intermediate. nih.gov For example, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a closely related compound, is commercially available, indicating the feasibility and utility of this transformation. sigmaaldrich.com

Condensation Reactions and Heterocyclic Annulation

The ketone and its α-bromo derivative are important building blocks for the synthesis of various heterocyclic systems.

The ketone itself can undergo condensation reactions with primary amines to form Schiff bases or imines. frontiersin.org It can also participate in multi-component reactions, such as the Friedländer annulation, to construct quinoline (B57606) rings. frontiersin.org

The α-bromoketone derivative is a powerful electrophile used in cyclization reactions. A classic example is the Hantzsch thiazole (B1198619) synthesis, where the α-bromoketone reacts with a thioamide (like thiourea) to form a thiazole ring, a common scaffold in pharmaceuticals. frontiersin.org Similarly, it can react with 2-aminopyridine (B139424) to form imidazo[1,2-a]pyridine (B132010) derivatives. frontiersin.org These reactions provide efficient routes to complex, biologically relevant molecules.

Reactivity of the Ethoxy Substituent

The ethoxy group (-OCH2CH3) on the aromatic ring is a significant determinant of the molecule's reactivity. As an electron-donating group, it influences the electron density of the benzene (B151609) ring and can itself be the site of chemical transformation. The most prominent reaction of the ethoxy substituent is its cleavage to a hydroxyl group, a common transformation for aryl ethers.

This ether cleavage is typically achieved under acidic conditions, often employing strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making it a better leaving group. Subsequently, a nucleophile, such as a bromide or iodide ion, attacks the ethyl group, leading to the formation of the corresponding phenol (B47542), 1-(5-Bromo-2-hydroxyphenyl)ethanone, and an ethyl halide.

A particularly effective reagent for the cleavage of aryl ethers is boron tribromide (BBr3). researchgate.netnih.govnih.govcore.ac.uk This Lewis acid readily coordinates with the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The reaction with BBr3 is often preferred due to its high efficiency and the ability to proceed under milder conditions compared to strong mineral acids. The mechanism of BBr3-mediated ether cleavage is well-studied, particularly for anisole (B1667542) (methoxybenzene), a related aryl ether. nih.govnih.govcore.ac.uk It is proposed that one equivalent of BBr3 can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov A similar stoichiometry can be anticipated for the cleavage of this compound.

The general conditions for the cleavage of the ethoxy group in this compound to yield 1-(5-Bromo-2-hydroxyphenyl)ethanone are summarized in the table below, based on typical procedures for aryl ether cleavage.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| HBr (aq) | Acetic Acid | Reflux | 2 - 6 |

| HI (aq) | Acetic Acid | Reflux | 1 - 4 |

| BBr3 | Dichloromethane | -78 to rt | 1 - 3 |

This table presents typical reaction conditions for aryl ether cleavage and serves as a general guideline.

Derivatization Strategies for Structural Modification

The primary strategy for the structural modification of this compound at the ethoxy position involves its initial conversion to the corresponding phenol, 1-(5-Bromo-2-hydroxyphenyl)ethanone. The resulting hydroxyl group provides a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the synthesis of a library of new compounds.

One of the most common derivatization reactions of the newly formed hydroxyl group is O-alkylation . This involves the reaction of the phenoxide, formed by treating the phenol with a base (e.g., sodium hydroxide (B78521), potassium carbonate), with an alkylating agent such as an alkyl halide. This reaction can be used to introduce a wide range of alkyl or substituted alkyl chains, thereby modifying the steric and electronic properties of the molecule.

Another important derivatization is O-acylation , where the hydroxyl group is converted to an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This derivatization can be used to introduce various acyl groups, potentially altering the compound's biological activity or physicochemical properties.

Furthermore, the hydroxyl group can be used to form other ether linkages through reactions like the Williamson ether synthesis . By reacting the phenoxide with a different alkyl halide, a variety of aryl ethers can be synthesized, leading to a diverse set of derivatives.

The table below outlines some potential derivatization strategies starting from 1-(5-Bromo-2-hydroxyphenyl)ethanone.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Aryl alkyl ether |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Aryl ester |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | Aryl ether |

This table provides examples of derivatization strategies for the phenolic derivative of the target compound.

Through these chemical transformations, a wide array of derivatives of this compound can be synthesized, enabling the exploration of structure-activity relationships and the development of new chemical entities with potentially interesting properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Bromo 2 Ethoxyphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the intricate electronic and structural environment of atomic nuclei within a molecule. By analyzing the behavior of these nuclei in a magnetic field, detailed information about the connectivity and spatial arrangement of atoms can be obtained. For 1-(5-Bromo-2-ethoxyphenyl)ethanone , a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of This compound reveals the distinct chemical environments of all the protons in the molecule. The aromatic region displays characteristic splitting patterns that allow for the unambiguous assignment of the protons on the phenyl ring. The ethoxy and acetyl groups also exhibit unique signals corresponding to their respective protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | dd, J=8.8, 2.4 Hz | 1H | H-4 |

| 7.58 | d, J=2.4 Hz | 1H | H-6 |

| 6.88 | d, J=8.8 Hz | 1H | H-3 |

| 4.12 | q, J=7.0 Hz | 2H | -OCH₂CH₃ |

| 2.60 | s | 3H | -C(O)CH₃ |

| 1.45 | t, J=7.0 Hz | 3H | -OCH₂CH₃ |

The downfield shifts of the aromatic protons are consistent with the presence of the electron-withdrawing bromine atom and acetyl group. The ortho-coupling (J=8.8 Hz) between H-3 and H-4, and the meta-coupling (J=2.4 Hz) involving H-6 are key to their specific assignments. The quartet and triplet of the ethoxy group protons are characteristic of their spin-spin coupling.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronic nature of its neighboring atoms.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 198.5 | C=O |

| 158.0 | C-2 |

| 134.8 | C-4 |

| 133.2 | C-6 |

| 125.0 | C-1 |

| 114.5 | C-5 |

| 113.8 | C-3 |

| 64.5 | -OCH₂CH₃ |

| 29.8 | -C(O)CH₃ |

| 14.7 | -OCH₂CH₃ |

The carbonyl carbon of the acetyl group appears significantly downfield, as expected. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the ethoxy group (C-2) being the most shielded among the substituted carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between J-coupled protons. Key expected correlations include the one between the aromatic protons H-3 and H-4, and the correlation between the methylene (B1212753) (-OCH₂) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would confirm the assignments of the protonated carbons by showing cross-peaks between:

H-3 and C-3

H-4 and C-4

H-6 and C-6

The protons and carbons of the ethoxy group

The methyl protons and the methyl carbon of the acetyl group

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations for This compound would include:

Correlations from the acetyl methyl protons to the carbonyl carbon and C-1.

Correlations from the ethoxy methylene protons to C-2 and the ethoxy methyl carbon.

Correlations from the aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of This compound is expected to show characteristic absorption bands for its key functional groups.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1680 | C=O stretch | Aryl ketone |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1120 | C-O stretch | Alkyl ether |

| ~820 | C-H bend (out-of-plane) | Substituted benzene |

| ~680 | C-Br stretch | Aryl bromide |

The strong absorption band around 1680 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group. The bands in the 1600-1475 cm⁻¹ region are characteristic of the aromatic ring, while the C-O and C-Br stretching vibrations confirm the presence of the ether and bromo functionalities.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, a complementary technique to FT-IR, provides information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of This compound would be expected to show prominent peaks for the aromatic ring vibrations and the C-Br bond.

Predicted Key Raman Shifts:

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1600 | Aromatic ring breathing |

| ~1000 | Symmetric ring breathing |

| ~680 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₀H₁₁BrO₂. This calculated value can then be compared with the experimentally determined mass from an HRMS analysis to confirm the compound's identity with a high degree of confidence.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Monoisotopic Mass (Calculated) | 241.9942 g/mol |

| Average Mass (Calculated) | 243.099 g/mol |

Note: The table presents calculated values. Experimental HRMS data for this specific compound is not widely available in published literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves two primary purposes: to assess the purity of a sample and to confirm the identity of the compound through its mass spectrum.

A sample of this compound, when subjected to GC-MS analysis, would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific GC conditions. The mass spectrometer then records the mass spectrum of the compound as it elutes from the GC column. This spectrum displays the molecular ion peak, corresponding to the intact molecule, and a series of fragment ion peaks, which result from the molecule breaking apart in a predictable manner. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure.

| Technique | Purpose | Expected Outcome for this compound |

| Gas Chromatography (GC) | Purity assessment and separation. | A single dominant peak in the chromatogram. |

| Mass Spectrometry (MS) | Identity confirmation. | A mass spectrum with a characteristic molecular ion peak and fragmentation pattern. |

Note: Specific experimental GC-MS chromatograms and fragmentation data for this compound are not readily found in publicly accessible databases.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method can provide precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is recorded and analyzed to generate a three-dimensional model of the electron density, from which the positions of the atoms in the crystal can be determined.

While specific crystallographic data for this compound is not available in the published literature, a hypothetical dataset would include the following parameters:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Volume | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density | To be determined |

Note: The table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. No published experimental data is currently available for this compound.

Analysis of Molecular Conformation and Supramolecular Interactions

The results from a single-crystal X-ray diffraction analysis would also allow for a detailed examination of the molecular conformation of this compound in the solid state. This includes the dihedral angles between the phenyl ring and the acetyl group, as well as the conformation of the ethoxy group.

| Interaction Type | Potential in this compound |

| Hydrogen Bonding | Possible weak C-H···O interactions. |

| Halogen Bonding | The bromine atom could act as a halogen bond donor. |

| π-π Stacking | Possible interactions between the phenyl rings of neighboring molecules. |

Note: This table is based on theoretical possibilities for the specified compound. The presence and nature of these interactions would need to be confirmed by experimental X-ray diffraction data.

Computational Chemistry and Theoretical Investigations of 1 5 Bromo 2 Ethoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for analyzing organic molecules by calculating their properties based on the electron density. For 1-(5-Bromo-2-ethoxyphenyl)ethanone, DFT methods are instrumental in elucidating its structural and electronic characteristics. espublisher.comespublisher.com

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, such as the C-O and C-C bonds in the ethoxy group and the bond connecting the acetyl group to the phenyl ring. By calculating the relative energies of different conformers, the most stable, lowest-energy conformation can be identified. nih.gov For instance, studies on similar compounds like 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) have shown that the ethanone (B97240) group is nearly coplanar with the aromatic ring, with a very small dihedral angle. nih.govresearchgate.net A similar planarity would be expected for this compound, though the bulkier ethoxy group might introduce slight steric effects.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental or computational findings for this specific molecule.

| Parameter | Value |

|---|---|

| Bond Length (C=O) | ~1.22 Å |

| Bond Length (C-Br) | ~1.90 Å |

| Bond Angle (C-C=O) | ~120° |

| Dihedral Angle (Ring-C-C=O) | ~0-5° |

Electronic structure analysis reveals how electrons are distributed within the molecule. Key to this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be distributed primarily over the electron-rich ethoxy-substituted phenyl ring. bhu.ac.in

LUMO: Represents the lowest energy orbital that is unoccupied. It is associated with the molecule's ability to accept electrons. The LUMO is likely centered on the acetyl group and the aromatic ring. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charges on each atom. This helps identify which parts of the molecule are electron-rich or electron-deficient, providing further insight into its reactivity. bhu.ac.in

Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: This data is for illustrative purposes only.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

DFT calculations are widely used to predict spectroscopic data, which can aid in the characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the isotropic magnetic shielding tensors for each nucleus. nih.gov These predicted shifts are often compared with experimental data to confirm the molecular structure. liverpool.ac.uknih.gov

Vibrational Frequencies: The vibrational modes of a molecule can be calculated from the analytic second derivatives of the energy (Hessian matrix). wisc.edu This produces a theoretical infrared (IR) and Raman spectrum, where the calculated frequencies correspond to specific molecular motions like stretching, bending, and wagging of functional groups (e.g., C=O stretch, C-Br stretch, C-H bends). researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In this compound, this region would be concentrated around the carbonyl oxygen atom. mdpi.com

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

The MEP map for this compound would highlight the carbonyl oxygen as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is highly popular, other methods are also employed to study electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data for parametrization. They can be computationally more demanding than DFT but offer a different theoretical perspective.

Semi-Empirical Methods: Methods like AM1 and PM3 are faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify some of the complex integrals. scribd.com While less accurate, they are useful for rapid screening of large molecules or for preliminary conformational searches before applying more rigorous methods.

In Silico Studies on Molecular Interactions and Binding Affinities

In silico studies use computational models to simulate the interaction of a molecule with a biological target, such as a protein or enzyme. Molecular docking is a primary technique in this area. semanticscholar.org

In a typical docking study, the optimized 3D structure of this compound would be placed into the active site of a target protein. A scoring function then calculates the binding affinity, which is an estimate of how strongly the molecule binds to the target. The simulation also reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Although specific biological targets for this compound are not defined in the literature, its structural motifs are present in compounds known to interact with various enzymes, making it a candidate for such exploratory in silico screening.

Strategic Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Employment as a Versatile Synthetic Intermediate for Complex Molecules

The utility of 1-(5-Bromo-2-ethoxyphenyl)ethanone as a synthetic intermediate is primarily derived from its identity as a substituted acetophenone (B1666503). This classification allows it to participate in a variety of well-established chemical transformations. One of the most significant of these is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aromatic ketone (like this compound) and an aromatic aldehyde. nih.govchemrevlett.com

This reaction yields chalcones, or 1,3-diaryl-2-propen-1-ones, which are themselves crucial intermediates in the synthesis of flavonoids, isoflavonoids, and various heterocyclic compounds. acs.org The versatility of this compound lies in its ability to react with a diverse range of substituted benzaldehydes, enabling the creation of a large library of unique chalcone (B49325) derivatives. Each derivative carries the core 5-bromo-2-ethoxyphenyl moiety, but features different substitutions on the second aromatic ring, as dictated by the chosen aldehyde. These chalcones serve as key precursors for molecules with applications in medicinal chemistry and material science. nih.govacs.org

Precursor for Advanced Organic Materials

The structural framework of this compound provides a foundation for the development of specialized organic materials.

Components in Polymer and Material Science Research

While specific examples of polymers derived directly from this compound are not extensively documented in mainstream literature, its constituent parts are of interest in material science. Bromo-aromatic compounds are frequently used in cross-coupling reactions, a cornerstone of modern polymer synthesis. The bromine atom on the phenyl ring can serve as a handle for reactions like Suzuki or Heck couplings, allowing for the incorporation of this fragment into larger polymer backbones. Furthermore, the ethoxy and ketone functionalities can influence the solubility, thermal stability, and mechanical properties of a resulting polymer.

Development of Nonlinear Optical (NLO) Active Chromophores

Chalcones are a well-known class of compounds that can exhibit significant nonlinear optical (NLO) properties. Their molecular structure often features a donor-π-acceptor (D-π-A) arrangement, where the two aromatic rings act as donor and acceptor groups connected by a conjugated π-system (the α,β-unsaturated carbonyl bridge). acs.org This architecture is essential for generating a large second-order NLO response.

By strategically selecting the aldehyde for the Claisen-Schmidt condensation with this compound, it is possible to design chalcones with tailored NLO properties. The 2-ethoxy group on the first ring acts as an electron-donating group, while the choice of substituent on the second ring (from the aldehyde) can be varied to tune the electron-accepting strength, thereby optimizing the molecule's hyperpolarizability. Though specific studies on NLO chromophores derived from this exact ketone are limited, the underlying principles of chalcone chemistry position it as a promising precursor for this class of materials.

Building Block for Drug Design and Development

In medicinal chemistry, this compound serves as a valuable starting material for the synthesis of new therapeutic agents. Its derivatives have been explored for their potential biological activities.

Scaffold for New Chemical Entity (NCE) Synthesis

The true power of this compound in drug discovery lies in its role as a foundational scaffold. The chalcones synthesized from it are not merely intermediates but represent new chemical entity (NCE) scaffolds themselves. researchgate.net These rigid, well-defined structures present a three-dimensional framework that can be systematically decorated with different functional groups to interact with biological targets.

The reaction of this compound with various aromatic aldehydes can generate a library of chalcone-based scaffolds. These scaffolds can then be subjected to further chemical modifications, such as cyclization reactions to form heterocyclic systems like pyrazolines, pyrimidines, or benzofurans, which are common motifs in pharmacologically active compounds. nih.govresearchgate.net

| Reactant A: Ketone | Reactant B: Aldehyde | Resulting Chalcone Scaffold Name | Potential for Further Modification |

|---|---|---|---|

| This compound | Benzaldehyde | 1-(5-Bromo-2-ethoxyphenyl)-3-phenylprop-2-en-1-one | Substitution on the phenyl ring |

| This compound | 4-Hydroxybenzaldehyde | 1-(5-Bromo-2-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Etherification or esterification of the hydroxyl group |

| This compound | 4-(Dimethylamino)benzaldehyde | 1-(5-Bromo-2-ethoxyphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Modulation of basicity and donor strength |

| This compound | 4-Nitrobenzaldehyde | 1-(5-Bromo-2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Reduction of nitro group to amine for further derivatization |

Derivatization for Pharmacophore Elaboration

Pharmacophore modeling is a crucial aspect of modern drug design, focusing on the essential three-dimensional arrangement of functional groups required for biological activity. The chalcone skeleton derived from this compound is an excellent template for pharmacophore elaboration.

The structure offers multiple points for derivatization:

The 5-Bromo Position: The bromine atom can be replaced or modified through cross-coupling reactions, introducing new aryl or alkyl groups.

The Second Aromatic Ring: The substituents on this ring, inherited from the aldehyde, can be widely varied to probe interactions with specific pockets in a biological target.

The α,β-Unsaturated System: The double bond can be reduced or epoxidized, and the carbonyl group can be converted to an alcohol or other functional groups, altering the geometry and electronic properties of the molecule.

This ease of derivatization allows chemists to systematically explore the structure-activity relationship (SAR), fine-tuning the molecule to enhance potency, selectivity, and pharmacokinetic properties. For instance, related bromo-substituted acetophenones are used to synthesize chalcones that are then cyclized to create aurones, which have shown potential as anticancer agents. researchgate.net This highlights how the initial building block is critical for developing complex and biologically active molecules.

Structure Activity Relationship Sar Studies of 1 5 Bromo 2 Ethoxyphenyl Ethanone Analogues

Influence of Substituent Variations on Chemical Reactivity and Selectivity

Halogens exert a dual electronic effect on aromatic rings: they are electron-withdrawing through the inductive effect (σ-withdrawal) due to their high electronegativity, yet they are electron-donating through resonance (π-donation) via their lone pairs. ubaya.ac.idscripps.edu For halogens, the inductive effect is generally stronger than the resonance effect, making them deactivators for electrophilic aromatic substitution reactions compared to unsubstituted benzene (B151609). researchgate.net This means reactions on the ring are typically slower.

However, the resonance effect, although weaker, is key to directing incoming electrophiles. Donation of a lone pair from the halogen stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions. ubaya.ac.idyoutube.com This stabilization is not possible for a meta attack, making halogens ortho-, para-directors despite their deactivating nature. ubaya.ac.idyoutube.com In the case of 1-(5-Bromo-2-ethoxyphenyl)ethanone, the bromine is para to the ethoxy group and meta to the acetyl group.

The reactivity of the C-X (carbon-halogen) bond itself is critical in many synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. The general trend for reactivity in these reactions is C-I > C-Br > C-Cl, which correlates with the bond dissociation energy of the carbon-halogen bond. nih.gov This implies that an iodo-analogue at position 5 would be more reactive in reactions like Suzuki or Heck couplings than the bromo- or chloro-analogues. Conversely, the greater electronegativity of fluorine makes the C-F bond significantly stronger and less reactive in such transformations.

Studies on the enzymatic ketonization of 5-halo-substituted dienols have shown that the presence of a halogen accelerates the reaction, with the effect being influenced by the specific halogen. beilstein-journals.org For instance, in reactions catalyzed by 4-oxalocrotonate tautomerase, the conversion rate of halo-substituted substrates was significantly faster than their non-halogenated counterparts, with bromo and chloro derivatives showing notable rate enhancements. beilstein-journals.orgnih.gov

Table 1: Influence of Halogen Identity on Aromatic Ring Properties and Reactivity

| Halogen (X) at C5 | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | C-X Bond Reactivity (Cross-Coupling) | Overall Ring Activation (vs. H) |

|---|---|---|---|---|---|

| -F | 3.98 | Strongest Withdrawal | Weakest Donation | Lowest | Deactivating |

| -Cl | 3.16 | Strong Withdrawal | Weak Donation | Moderate | Deactivating |

| -Br | 2.96 | Moderate Withdrawal | Moderate Donation | Good | Deactivating |

| -I | 2.66 | Weakest Withdrawal | Strongest Donation | Highest | Deactivating |

The ethoxy group at the ortho position in this compound is a powerful activating group. Alkoxy groups are strong electron-donating groups (EDGs) through resonance, where a lone pair on the oxygen atom is delocalized into the aromatic π-system. rsc.org This effect significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the alkoxy group. This donation counteracts the deactivating effects of the acetyl and bromo substituents.

The increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. rsc.org The ethoxy group strongly directs incoming electrophiles to its para position (C4) and ortho position (C6).

The size of the alkyl portion of the alkoxy group can also influence reactivity through steric effects. While the electronic effect is primary, a bulkier alkoxy group (e.g., isopropoxy or tert-butoxy) can sterically hinder the approach of reagents to the adjacent ortho position (the acetyl group at C1) and the other ortho position (C3). This steric hindrance can be exploited to control regioselectivity in synthetic transformations. For instance, in reactions involving the acetyl group, a larger ortho-alkoxy substituent could influence which face of the ketone is more accessible to a nucleophile.

In a study on hydrazone formation from substituted acetophenones, it was noted that electron-withdrawing groups on the ring facilitated faster reaction conversion due to increased electrophilicity of the carbonyl carbon. rasayanjournal.co.in Conversely, strong electron-donating groups like alkoxy groups would be expected to decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack at that site, while simultaneously activating the ring for electrophilic substitution.

Table 2: Effect of Alkoxy Group Variation on Electronic and Steric Properties

| Alkoxy Group (at C2) | Electronic Effect | Steric Hindrance at C1 | Steric Hindrance at C3 | Expected Impact on Carbonyl Electrophilicity |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Strong Donating | Low | Low | Decreased |

| Ethoxy (-OCH₂CH₃) | Strong Donating | Moderate | Moderate | Decreased |

| Isopropoxy (-OCH(CH₃)₂) | Strong Donating | High | High | Decreased |

| tert-Butoxy (-OC(CH₃)₃) | Strong Donating | Very High | Very High | Decreased |

Conformational Analysis and its Correlation with Molecular Recognition (for synthetic purposes)

The spatial arrangement of the functional groups in this compound is not static and plays a significant role in its reactivity. The key conformational feature is the dihedral angle between the plane of the acetyl group and the plane of the aromatic ring. For acetophenones, a planar conformation allows for maximum π-conjugation between the carbonyl group and the ring.

However, the presence of a substituent at the ortho position, such as the ethoxy group, can force the acetyl group to twist out of the plane to minimize steric repulsion. researchgate.net This "ortho effect" has significant consequences:

Inhibition of Resonance : Twisting the acetyl group out of the plane disrupts its conjugation with the aromatic ring. This can increase the electrophilicity of the carbonyl carbon, as its electron-withdrawing resonance effect is diminished.

Steric Shielding : The out-of-plane acetyl group and the ortho-ethoxy group can sterically block one face of the aromatic ring or the carbonyl group itself, directing the approach of an incoming reagent to the less hindered face. This is a crucial aspect of molecular recognition for synthetic purposes, as it can lead to diastereoselectivity in reactions.

Studies on di-ortho-substituted acetophenones have shown that steric hindrance around the carbonyl moiety can significantly affect reaction mechanisms, such as photoenolization. nih.gov Similarly, computational and spectroscopic studies on halogenated acetophenones show that ortho-halogenation forces a tilt in the phenyl group relative to the keto group, which in turn prepares the molecule for specific intermolecular interactions, such as stacking with other aromatic rings. researchgate.net This pre-organization can influence how the molecule docks with other reagents or catalysts, affecting reaction outcomes.

The conformation of the ethoxy group itself—specifically, the orientation of the ethyl chain—can also contribute to the steric environment around the neighboring acetyl group, further influencing reagent approach.

Exploring Steric and Electronic Effects on Synthetic Transformations

In any synthetic transformation involving this compound analogues, the outcome is a result of the competition between steric and electronic effects. nih.gov

Electronic Effects : These effects dictate the inherent reactivity of different sites on the molecule. nih.gov

Aromatic Ring (Electrophilic Attack) : The ortho, para-directing activating ethoxy group dominates, making positions 4 and 6 the most electron-rich and susceptible to electrophiles.

Carbonyl Carbon (Nucleophilic Attack) : The electrophilicity of this carbon is modulated by a balance of forces. The acetyl group is inherently electron-withdrawing, but this is tempered by electron donation from the ethoxy group and the out-of-plane twisting caused by steric hindrance. masterorganicchemistry.com

Aryl-Bromine Bond (Cross-Coupling) : The reactivity is primarily electronic, determined by the C-Br bond strength. This site is the target for reactions like Suzuki, Heck, or Buchwald-Hartwig amination.

Steric Effects : These effects relate to the physical blocking of reactive sites. nih.gov

The ortho-ethoxy group provides significant steric bulk around the acetyl group at C1 and the C6 position of the ring.

This hindrance can slow down or prevent reactions at these sites, a phenomenon known as steric hindrance. masterorganicchemistry.com For example, a nucleophilic attack on the carbonyl might be slower than in an analogue where the alkoxy group is at the para position.

In Williamson ether synthesis, which is an Sₙ2 reaction, steric hindrance is a critical factor determining yield, with less hindered alkyl halides and alkoxides giving the best results. masterorganicchemistry.comyoutube.com By analogy, steric crowding around the reactive sites of the acetophenone (B1666503) analogue will influence the success of many synthetic steps.

A study synthesizing hydrazones from various substituted acetophenones found that substituents influenced the reaction yield and time, demonstrating a practical link between the steric/electronic properties and synthetic outcomes. rasayanjournal.co.in For example, while electron-withdrawing groups increased the carbonyl's electrophilicity and sped up the reaction, bulky groups, regardless of their electronic nature, could slow it down by impeding the nucleophile's approach.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. For a compound like 1-(5-Bromo-2-ethoxyphenyl)ethanone, this translates to developing cleaner, more efficient, and economically viable synthetic routes.

Current research in organic synthesis is actively exploring alternatives to traditional methods that often rely on hazardous reagents and solvents. frontiersin.org The synthesis of substituted acetophenones, for example, can be achieved through greener pathways that offer high yields and shorter reaction times. frontiersin.org One promising approach is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly accelerate reaction rates, leading to reduced energy consumption and often cleaner reaction profiles with fewer byproducts. Another key area is the replacement of conventional solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents like ethyl lactate. frontiersin.org For instance, the synthesis of 2-aminothiazoles from 1-aryl-2-bromoethan-1-one has been successfully demonstrated in water at ambient temperature without the need for a catalyst. frontiersin.org

Furthermore, the development of solvent-free reaction conditions is a major goal in green chemistry. frontiersin.org For the synthesis of this compound, this could involve solid-state reactions or reactions in polyethylene (B3416737) glycol (PEG), which can serve as a recyclable reaction medium. frontiersin.org Biocatalysis, using enzymes or whole-cell systems, also presents a powerful green alternative. For example, the bioreduction of acetophenone (B1666503) has been optimized using Lactobacillus senmaizukei, showcasing the potential for creating chiral derivatives under mild and environmentally friendly conditions. qu.edu.qaresearchgate.net

| Green Chemistry Approach | Potential Advantage for Synthesizing this compound |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. |

| Use of Green Solvents (e.g., water, ethyl lactate) | Minimized use of volatile and toxic organic solvents. frontiersin.org |

| Solvent-Free Reactions | Elimination of solvent waste and simplification of product isolation. frontiersin.org |

| Biocatalysis | High selectivity and mild reaction conditions. qu.edu.qaresearchgate.net |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount for achieving efficient and selective chemical transformations. For this compound, with its reactive sites, advanced catalysts can unlock new synthetic possibilities.

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysts. L-proline, a naturally occurring amino acid, has been shown to be an efficient bifunctional organocatalyst for a variety of reactions. rsc.org Such catalysts are often biodegradable, less toxic, and more stable compared to their metal-based counterparts. The use of quinine-derived catalysts has also shown great promise in achieving high yields and enantioselectivity in certain reactions. rsc.org

In the realm of metal-catalyzed reactions, there is a growing interest in replacing precious metals with more abundant and less toxic alternatives like iron. Iron-catalyzed cross-coupling reactions, for instance, have been investigated for the formation of C(sp2)–C(sp3) bonds. acs.orgacs.org The bromo-substituent on the phenyl ring of this compound makes it an ideal candidate for such cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Photocatalysis is another burgeoning field with the potential to drive novel transformations. For example, the photocatalytic degradation of polystyrene to acetophenone highlights the possibility of using light to initiate reactions under mild conditions. mdpi.com

| Catalytic System | Potential Application for this compound |

| Organocatalysts (e.g., L-proline, quinine (B1679958) derivatives) | Metal-free synthesis of derivatives, promoting green chemistry principles. rsc.org |

| Iron-Based Catalysts | Cross-coupling reactions at the bromine position for building molecular complexity. acs.orgacs.org |

| Photocatalysts | Light-driven transformations and functionalization of the molecule. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and discovery. youtube.com For this compound, these computational tools can accelerate the identification of new derivatives with desired properties and predict their synthetic accessibility.

ML models, such as artificial neural networks (ANNs), can be trained on existing chemical data to predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics. qu.edu.qaresearchgate.net This predictive power allows for the rapid virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates. For example, an ANN model was successfully used to optimize the conditions for the asymmetric bioreduction of acetophenone to achieve a high enantiomeric excess. qu.edu.qaresearchgate.net

Generative AI takes this a step further by not only predicting properties but also designing entirely new molecules with optimized characteristics. youtube.com These models can be constrained by synthetic accessibility, ensuring that the designed molecules can be realistically produced in the laboratory. By conceptualizing molecules as the result of experimental processes, generative AI can propose synthetic pathways alongside the novel structures it creates. youtube.com This integrated approach of design and synthesis planning can significantly reduce the time and cost associated with the development of new drugs and materials. youtube.com

| AI/ML Application | Potential Impact on Research of this compound |

| Predictive Modeling | Rapid estimation of bioactivity, toxicity, and physicochemical properties of derivatives. qu.edu.qaresearchgate.net |

| Generative Design | Creation of novel derivatives with enhanced properties for specific applications. youtube.com |

| Retrosynthetic Analysis | Prediction of viable synthetic routes for novel designed compounds. youtube.com |

Interdisciplinary Research with Material Science and Chemical Biology

The unique structural features of this compound make it a valuable platform for interdisciplinary research, particularly at the interface of material science and chemical biology.

In material science, the rigid aromatic core and the presence of a polar carbonyl group and a halogen atom suggest its potential as a building block for functional materials. Substituted acetophenones are known to be precursors for various polymers and liquid crystals. The specific substitution pattern of this compound could lead to materials with interesting optical or electronic properties. Further research could explore its incorporation into polymer backbones or its use as a core for designing novel liquid crystalline phases.

In the realm of chemical biology, this compound serves as a valuable intermediate for the synthesis of biologically active molecules. The bromo- and ethoxy-substituted phenyl ring is a common motif in medicinal chemistry. For instance, the related compound 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone has been identified as an inhibitor of protein tyrosine phosphatases (PTPs), which are important targets in various diseases. This suggests that derivatives of this compound could also exhibit interesting biological activities. It can be used as a scaffold to develop chemical probes for studying biological systems or as a starting point for the discovery of new therapeutic agents.

| Interdisciplinary Field | Potential Research Directions for this compound |

| Material Science | Development of novel polymers, resins, or liquid crystals with unique optical or electronic properties. |

| Chemical Biology | Synthesis of chemical probes to investigate biological pathways or as a scaffold for drug discovery. |

| Medicinal Chemistry | Exploration of its potential as a precursor to new therapeutic agents, particularly enzyme inhibitors. |

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromo-2-ethoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. For example, bromination of 2-ethoxyacetophenone using bromine in acetic acid at 0–5°C yields the product. Reaction time (4–6 hours) and stoichiometric control of bromine (1.1–1.3 equivalents) are critical to avoid over-bromination . Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Bromine Equivalents | 1.1–1.3 eq |

| Solvent | Acetic acid |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR shows distinct signals for the ethoxy group (δ 1.4–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet) and the acetyl group (δ 2.6 ppm, singlet). C NMR confirms the carbonyl carbon at δ 195–200 ppm .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 243/245 (M with Br isotope pattern) .

- IR : Strong absorption at ~1680 cm (C=O stretch) and 1250 cm (C-O of ethoxy) .

Q. How can chromatographic purity be validated for this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. A retention time of 6.5–7.2 minutes is typical under isocratic conditions (acetonitrile/water, 70:30). LC-MS coupling further confirms identity via molecular ion matching .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer : Contradictions may arise from rotamers or impurities. Strategies include:

- Variable Temperature NMR : Heating to 50°C simplifies splitting caused by slow rotation of the ethoxy group .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (as in related bromo-acetophenones) provides unambiguous confirmation of molecular geometry .

Q. What computational methods are suitable for predicting reactivity or optimizing synthetic pathways?

- Methodological Answer :

- DFT Calculations : Predict electrophilic bromination sites using Fukui indices. For example, the 5-position on the phenyl ring is more reactive due to electron-donating ethoxy groups .

- Molecular Docking : Assess interactions in catalytic systems (e.g., Pd-catalyzed cross-coupling) to design derivatives .

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Optimization : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading). For Suzuki-Miyaura coupling, Pd(PPh) (2–5 mol%) in THF/water (3:1) at 80°C improves cross-coupling efficiency .

- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to minimize side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 90°C vs. 94–95°C)?

- Methodological Answer : Variations arise from polymorphic forms or purity. Techniques:

- DSC (Differential Scanning Calorimetry) : Identifies polymorph transitions .

- Recrystallization : Use solvents like ethanol/water (7:3) to isolate the thermodynamically stable form .

Safety and Handling

Q. What safety protocols are essential during large-scale synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .

- PPE : Chemical-resistant gloves (nitrile) and splash goggles .

- Waste Management : Neutralize brominated byproducts with NaHSO before disposal .

Applications in Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products